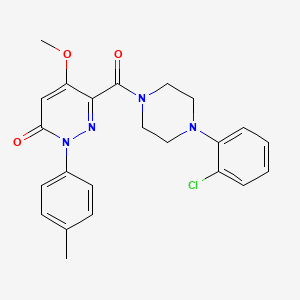
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of arylpiperazine derivatives. This compound has garnered attention due to its significant pharmacological activity, particularly as an antagonist of the alpha-1 adrenoceptor. Understanding its biological activity is essential for exploring its potential therapeutic applications, especially in cardiovascular diseases.
- Molecular Formula : C23H23ClN4O3
- Molecular Weight : 438.91 g/mol
- CAS Number : 941926-86-9
The primary mechanism of action of this compound involves its role as an antagonist at alpha-1 adrenoceptors. This receptor subtype is crucial in various physiological processes, including vasoconstriction and blood pressure regulation. The compound exhibits a high affinity for alpha-1 adrenoceptors while demonstrating selectivity over other receptor types, such as alpha-2 adrenoceptors and serotonergic receptors (5-HT1A) .
Key Mechanisms:
- Antagonism of Alpha-1 Adrenoceptors : The compound inhibits the action of catecholamines (like norepinephrine) at these receptors, leading to vasodilation and decreased peripheral resistance.
- Selectivity : Its structural design enhances selectivity for alpha-1 receptors, minimizing potential side effects associated with broader receptor interactions .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies:
Research indicates that modifications in the piperazine and pyridazinone portions can significantly influence both solubility and receptor binding characteristics. For instance, studies have shown that alterations in the chemical structure can enhance or reduce the binding affinity to alpha-1 adrenoceptors .
In Vivo Studies:
In animal models, this compound has demonstrated efficacy in reducing blood pressure, supporting its potential use in treating hypertension. The specificity for alpha-1 over alpha-2 receptors contributes to a favorable safety profile, reducing the risk of adverse effects commonly associated with non-selective adrenergic antagonists .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated high selectivity for alpha-1 adrenoceptors with minimal interaction with other receptor types. |
| Study B | Showed significant reduction in systolic and diastolic blood pressure in hypertensive rat models. |
| Study C | Evaluated structure-activity relationships (SAR) indicating that specific modifications enhance receptor affinity. |
These findings underscore the importance of ongoing research into the pharmacological properties of this compound.
Propriétés
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNNZPGYDAIINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














